molecular formula C9H10BrNO2 B13675149 Ethyl 2-bromo-6-methylnicotinate

Ethyl 2-bromo-6-methylnicotinate

Cat. No.: B13675149
M. Wt: 244.08 g/mol
InChI Key: WLZGPBBRIAEDLL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.

    Reduction: Formation of 2-bromo-6-methylnicotinol.

    Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 2-bromo-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3

InChI Key

WLZGPBBRIAEDLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)Br

Origin of Product

United States

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